Cas no 143456-26-2 (2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-)
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
- 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (9CI)
- EN300-7502313
- 143456-26-2
- (6S)-6-ethyloxane-2,4-dione
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- Inchi: 1S/C7H10O3/c1-2-6-3-5(8)4-7(9)10-6/h6H,2-4H2,1H3/t6-/m0/s1
- InChI Key: OGNHLDWQZMENAA-LURJTMIESA-N
- SMILES: C1(=O)O[C@@H](CC)CC(=O)C1
Computed Properties
- Exact Mass: 142.062994177Da
- Monoisotopic Mass: 142.062994177Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.4Ų
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7502313-0.05g |
(6S)-6-ethyloxane-2,4-dione |
143456-26-2 | 95% | 0.05g |
$1700.0 | 2024-05-23 | |
| Enamine | EN300-7502313-0.1g |
(6S)-6-ethyloxane-2,4-dione |
143456-26-2 | 95% | 0.1g |
$2049.0 | 2024-05-23 | |
| 1PlusChem | 1P01G521-50mg |
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- |
143456-26-2 | 95% | 50mg |
$2163.00 | 2023-12-21 | |
| 1PlusChem | 1P01G521-100mg |
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- |
143456-26-2 | 95% | 100mg |
$2595.00 | 2023-12-21 |
2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)-
Recent Advances in the Study of 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (CAS: 143456-26-2)
The compound 2H-Pyran-2,4(3H)-dione, 6-ethyldihydro-, (S)- (CAS: 143456-26-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral derivative of dihydropyran-2,4-dione exhibits unique structural and pharmacological properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential mechanisms of action, shedding light on its role in drug development.
One of the key breakthroughs in the synthesis of (S)-6-ethyldihydro-2H-pyran-2,4(3H)-dione involves asymmetric catalytic methods, which have improved both yield and enantiomeric purity. Researchers have employed chiral auxiliaries and organocatalysts to achieve high stereoselectivity, as reported in a 2023 study published in the Journal of Organic Chemistry. These advancements are critical for scaling up production and ensuring reproducibility in preclinical studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's potential as an anti-inflammatory and anticancer agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and 5-LOX. Additionally, its selective cytotoxicity against certain cancer cell lines, including breast and colon cancer, has been attributed to its modulation of reactive oxygen species (ROS) and apoptosis-related proteins.
Mechanistic studies have further elucidated the compound's interactions at the molecular level. Nuclear magnetic resonance (NMR) and X-ray crystallography data have revealed its binding affinity for specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). These findings, published in Nature Chemical Biology in early 2024, provide a structural basis for rational drug design and optimization.
Despite these promising results, challenges remain in translating the compound into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, as discussed in a recent review in Advanced Drug Delivery Reviews.
In conclusion, (S)-6-ethyldihydro-2H-pyran-2,4(3H)-dione (CAS: 143456-26-2) represents a versatile scaffold with significant therapeutic potential. Continued research into its synthesis, mechanism of action, and pharmacological properties will be essential for advancing its development into a viable drug candidate. The compound's unique chiral structure and diverse biological activities position it as a valuable subject for future studies in chemical biology and medicinal chemistry.
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